![molecular formula C22H21N3O3S B2826368 2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 899738-22-8](/img/structure/B2826368.png)
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Butyl-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C22H19F2N3O3S and an average mass of 443.466 Da .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, which includes our compound of interest, involves aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis
The molecular structure of this compound is based on the benzofuro[3,2-d]pyrimidine core, which is substituted with a butyl group at the 3-position and a sulfanyl-acetamide group at the 2-position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the aza-Wittig reaction and subsequent reaction with nitrogen-oxygen-containing nucleophiles .Applications De Recherche Scientifique
Crystal Structures and Molecular Conformation
Research on compounds with similar pyrimidinylsulfanyl acetamide structures has elucidated their crystal structures and molecular conformations. Studies demonstrate that these molecules can adopt folded conformations around the methylene atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is significant for understanding the compound's interaction with biological molecules and potential receptor sites (Subasri et al., 2016).
Inhibitory Activities and Antitumor Agents
Compounds within the pyrimidine subclass have been explored for their inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical for nucleotide synthesis and cell proliferation. For instance, certain analogues have been synthesized to act as potent dual inhibitors of TS and DHFR, suggesting their potential application as antitumor agents. These findings indicate the therapeutic potential of these compounds in cancer treatment, highlighting their significance in drug discovery and development (Gangjee et al., 2008).
Antifolate and Antibacterial Agents
The structural motif of pyrimidine has also been leveraged in the design of antifolate compounds, which interfere with the folate pathway critical for cell division and growth. Such compounds exhibit potent activity against a variety of pathogens and cancer cells, underscoring their utility in developing new therapies for infectious diseases and oncology (Gangjee et al., 1996).
Synthesis and Drug Design
The synthesis of related compounds provides insights into novel strategies for creating molecules with improved pharmacological profiles. Through various chemical modifications, researchers have developed molecules with enhanced solubility, potency, and selectivity. These advancements are crucial for the design of drugs with better therapeutic indices and reduced side effects (Shukla et al., 2012).
Propriétés
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-2-3-13-25-21(27)20-19(16-11-7-8-12-17(16)28-20)24-22(25)29-14-18(26)23-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJJKVUFNQLYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

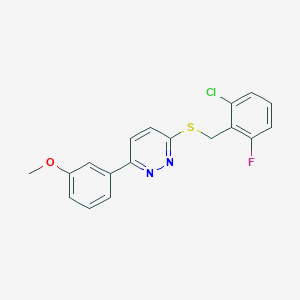

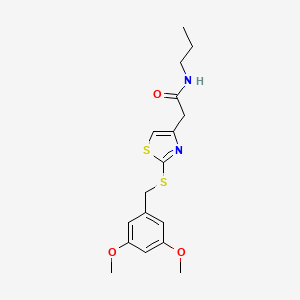
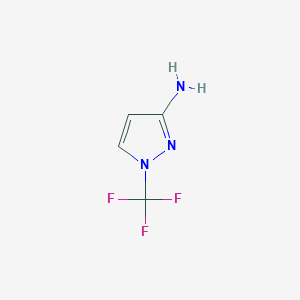
![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)
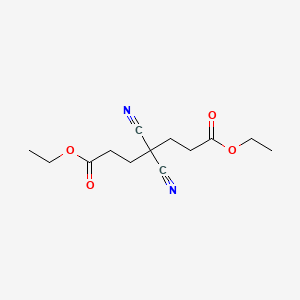
![9-(2-methoxyphenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2826296.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2826297.png)
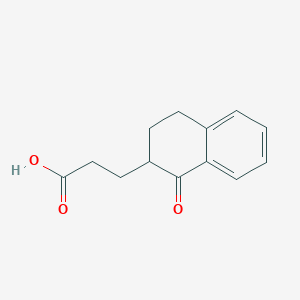
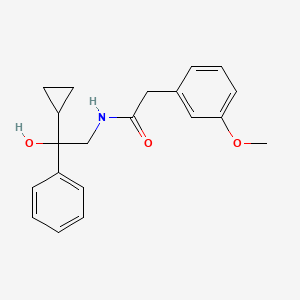

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)

![8-Oxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B2826304.png)